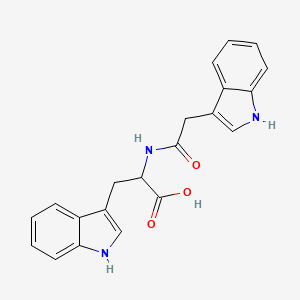

N-(1H-indol-3-ylacetyl)tryptophan

Description

Structural Classification and Bioactive Indole (B1671886) Derivative Context

N-(1H-indol-3-ylacetyl)tryptophan is structurally classified as an indole-amino acid conjugate. This classification arises from its composition: an indole-3-acetic acid (IAA) molecule, a primary plant hormone of the auxin class, linked via an amide bond to the amino acid tryptophan. The indole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental scaffold in a vast array of biologically active compounds. wikipedia.org

Indole derivatives are ubiquitous in nature and exhibit a wide spectrum of pharmacological and physiological activities. frontiersin.org In addition to the well-known plant hormone auxin, other indolic compounds include the essential amino acid tryptophan itself, the neurotransmitter serotonin (B10506), and the anti-inflammatory drug indomethacin. wikipedia.org The versatility of the indole scaffold allows for the generation of diverse molecules with functions ranging from regulating plant growth to acting as signaling molecules in bacteria and having therapeutic applications in medicine. frontiersin.orgnih.gov

Research Trajectories and Evolving Perspectives on Indole-Amino Acid Conjugates

Historically, amino acid conjugates of plant hormones like IAA were often considered to be inactive metabolic byproducts, primarily serving to reduce the pool of active hormones. oup.com However, this perspective has evolved significantly. Research now indicates that these conjugates are not merely inactive storage forms but can play active roles in hormone homeostasis and signaling. nih.gov

The study of various IAA-amino acid conjugates has revealed a range of biological activities. For instance, in Avena sativa coleoptile elongation tests, conjugates with amino acids such as alanine (B10760859), glycine (B1666218), and serine demonstrated significant stimulatory effects. oup.com In soybean cotyledon tissue cultures, conjugates with cysteine, methionine, and alanine were even more effective than IAA in promoting callus growth. oup.com

More recent research has uncovered that specific conjugates, such as this compound (also referred to as IAA-Trp), act as endogenous auxin inhibitors. nih.gov This discovery has shifted the paradigm, suggesting that the conjugation of IAA to certain amino acids is a sophisticated mechanism for regulating auxin activity, rather than simple inactivation. This has opened new avenues of research into how plants fine-tune their developmental processes in response to various cues. nih.gov

Positioning this compound within Auxin and Tryptophan Metabolism Studies

This compound holds a unique position in the study of auxin and tryptophan metabolism. Tryptophan is the primary precursor for the biosynthesis of IAA in plants through several proposed pathways, the most prominent being a two-step process involving the conversion of tryptophan to indole-3-pyruvic acid (IPA) and then to IAA. Therefore, the formation of an IAA-Tryptophan conjugate directly links the active hormone back to its biosynthetic origin.

The identification of this compound as a naturally occurring auxin antagonist in plants like Arabidopsis thaliana has provided a new layer of complexity to our understanding of auxin regulation. nih.gov It suggests a feedback mechanism where the end product of a pathway (IAA) can be conjugated with its precursor (tryptophan) to modulate its own activity.

Studies have shown that IAA-Trp can interfere with a range of IAA-mediated processes, including root growth inhibition. nih.gov For instance, at a concentration of 25 µM, IAA-Trp can nearly eliminate the root inhibition caused by 2 µM IAA in Arabidopsis seedlings. oup.com This inhibitory action is dependent on the TIR1 auxin receptor, a key component of the auxin signaling pathway. oup.com The presence of IAA-Trp has been detected in various plant tissues, and its concentration increases when roots are supplied with external tryptophan and IAA, further supporting its role as an endogenous regulator. oup.com

The table below summarizes the effects of this compound (IAA-Trp) on Arabidopsis thaliana root growth in the presence of IAA, based on data from scientific studies.

| Concentration of IAA-Trp | Concentration of IAA | Observed Effect on Root Growth | Reference |

| 0.5 µM | 2 µM | Significant increase in root growth compared to IAA alone. | nih.gov |

| 25 µM | 2 µM | Maximal effect; roots grew to about 78% of the length of those without auxin. | nih.gov |

| 50 µM | 2 µM | Slightly less effective than 25 µM. | nih.gov |

This antagonistic relationship highlights the nuanced and tightly controlled nature of auxin homeostasis, where this compound serves as a critical regulatory molecule. Its study continues to illuminate the sophisticated biochemical strategies employed by plants to orchestrate their growth and development.

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSPCYZZRVNHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-58-1 | |

| Record name | Tryptophan, N-(1H-indol-3-ylacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376646-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Elucidation of N 1h Indol 3 Ylacetyl Tryptophan Biosynthesis and Metabolic Dynamics

Tryptophan as the Primary Precursor and its Metabolic Fate

Tryptophan, an essential aromatic amino acid, serves as a crucial precursor for a vast array of secondary metabolites in both plants and microorganisms, including the focal compound of this article, N-(1H-indol-3-ylacetyl)tryptophan. Its biosynthesis and subsequent metabolic diversification are tightly regulated processes fundamental to cellular function and adaptation.

Involvement in Tryptophan Biosynthesis Pathway Regulation

The production of tryptophan is an energetically costly process, necessitating intricate regulatory mechanisms to maintain cellular homeostasis. igem.org In many bacteria, the genes responsible for tryptophan synthesis are organized into the trp operon. igem.orgkhanacademy.org Regulation of this operon occurs at two primary levels: the repression of transcription initiation by a repressor protein and the attenuation of transcription. annualreviews.org The trp repressor, when activated by tryptophan, binds to the operator region of the operon, blocking RNA polymerase and thus inhibiting transcription. igem.organnualreviews.org This negative feedback loop ensures that the cell ceases to produce tryptophan when sufficient levels are present. khanacademy.org

Furthermore, a second layer of regulation known as attenuation fine-tunes the expression of the trp operon. annualreviews.org This mechanism is dependent on the availability of charged tryptophanyl-tRNA and involves the formation of alternative RNA secondary structures in the leader transcript of the operon. igem.org In addition to regulating its own synthesis, the trp repressor also controls the expression of other genes, such as aroH, which encodes an enzyme involved in the common aromatic amino acid pathway. igem.organnualreviews.org

Diversification of Indole (B1671886) Metabolism through Microbial Pathways

Microorganisms, particularly those residing in the gut, play a significant role in metabolizing tryptophan into a diverse range of indole-containing compounds. nih.govnih.gov These microbial metabolic pathways significantly expand the chemical repertoire derived from tryptophan beyond what is observed in the host. The gut microbiota can convert tryptophan into various key indole metabolites, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indoleacetic acid (IAA), and indole-3-aldehyde (IAld). nih.govresearchgate.net

The diversification of indole metabolism is largely due to the variety of enzymes produced by different microbial species. nih.gov For instance, the enzyme tryptophanase, present in numerous bacteria, catalyzes the production of indole from tryptophan. researchgate.net Other key enzymes include aromatic amino acid aminotransferases, which convert tryptophan to indole-3-pyruvic acid (IPYA), a central intermediate that can be further metabolized to ILA, IA, and IPA. nih.gov This microbial transformation of dietary tryptophan is a crucial source of various bioactive indole derivatives that can influence host physiology. nih.govmdpi.com

Conjugation and Deconjugation with Indole-3-acetic Acid (IAA)

The phytohormone indole-3-acetic acid (IAA), a principal auxin, is subject to a variety of metabolic modifications that regulate its concentration and activity within plant cells. A key process in this regulation is the conjugation of IAA to amino acids, forming compounds such as this compound.

This compound as an Auxin Conjugate and Active Metabolite of Indole-3-acetic Acid

This compound is recognized as an amino acid conjugate of IAA. nih.gov The formation of such conjugates is a primary mechanism for the inactivation and storage of IAA. oup.com While free IAA is generally considered the biologically active form of auxin, the conjugation process is reversible, allowing for the release of active IAA through the hydrolysis of the conjugate. oup.com However, some IAA-amino acid conjugates, such as those with aspartate and glutamate, are considered to be targeted for degradation rather than storage. nih.gov The tryptophan conjugate of IAA, along with the jasmonic acid-tryptophan conjugate, has been shown to act as an endogenous auxin inhibitor. nih.gov

Enzymatic Systems Governing IAA-Amino Acid Conjugation (e.g., Gretchen Hagen 3 (GH3) Family Acyl Adenylases)

The conjugation of IAA to amino acids is catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl-acid amido synthetases. nih.govnih.gov These enzymes utilize ATP to activate the carboxyl group of IAA, forming an IAA-adenylate intermediate, which then reacts with an amino acid to form the corresponding amide-linked conjugate. nih.gov The GH3 family is diverse, with different members exhibiting specificity for both the acyl substrate (like IAA) and the amino acid. mdpi.com

In Arabidopsis thaliana, the GH3 family is divided into three groups based on their substrate preferences. Group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids. nih.govmdpi.com For example, several Arabidopsis GH3 enzymes have been shown to synthesize IAA conjugates with amino acids such as alanine (B10760859), aspartate, phenylalanine, and tryptophan in vitro. nih.gov The expression of some GH3 genes is rapidly induced by high levels of auxin, providing a negative feedback mechanism to maintain auxin homeostasis. nih.govoup.com

Regulatory Mechanisms of IAA Homeostasis Involving Conjugation and Deconjugation

The precise control of IAA levels, often referred to as auxin homeostasis, is critical for normal plant growth and development. mdpi.comnih.gov This is achieved through a complex interplay of biosynthesis, transport, degradation, and the conjugation/deconjugation of IAA. nih.govbiologists.com The formation of IAA conjugates by GH3 enzymes represents a major pathway for inactivating excess IAA. pnas.org These conjugates can be considered a storage form of the hormone, which can be hydrolyzed back to free, active IAA by specific hydrolases when needed. biologists.com

The subcellular localization of these processes also plays a role in regulation. For instance, the transport of IAA into the endoplasmic reticulum (ER) and subsequent conjugation or deconjugation within this organelle is thought to be a mechanism for controlling the nuclear auxin pool. biologists.com The balance between the activities of GH3 conjugating enzymes and IAA-amino acid conjugate hydrolases is therefore crucial for modulating the levels of active auxin and ensuring appropriate developmental responses. biologists.com

Interplay with Broader Biochemical and Signaling Networks

Modulation of Auxin Signaling Pathways by Indole-Amino Acid Conjugates

The regulation of auxin signaling is a highly complex process, with the formation of indole-amino acid conjugates emerging as a critical component of auxin homeostasis. The primary and most well-studied auxin, indole-3-acetic acid (IAA), can be conjugated to various amino acids, a process catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. nih.govnih.gov This conjugation serves multiple purposes, including the inactivation of excess auxin and the creation of a storage pool that can be accessed when needed. nih.govoup.com The specific amino acid attached to IAA influences the metabolic fate and biological activity of the conjugate. nih.gov

This compound is a naturally occurring conjugate that has been identified as an inhibitor of auxin action. oup.com Unlike some other IAA-amino acid conjugates that can be hydrolyzed to release free, active IAA, certain conjugates are targeted for degradation. oup.comresearchgate.net For instance, IAA-Aspartate and IAA-Glutamate are generally considered to be intermediates in the catabolism of IAA. researchgate.net In contrast, conjugates like IAA-Alanine and IAA-Leucine are viewed as storage forms that can be hydrolyzed by amidohydrolases to replenish the pool of free IAA. nih.govoup.com

The dynamic interplay between the synthesis and hydrolysis of these conjugates allows for precise spatial and temporal control over auxin levels, which is essential for proper plant growth and development, including processes like cell elongation, root development, and responses to environmental stimuli. nih.govnih.gov Research in Arabidopsis thaliana has identified a family of IAA-amino acid conjugate hydrolases (ILR1, IAR3, ILL1, and ILL2) that exhibit specificity for different conjugates, further highlighting the nuanced regulation of auxin activity. nih.govuniprot.org For example, ILR1 efficiently hydrolyzes IAA-Leucine, while IAR3 and ILL2 are more active on IAA-Alanine. nih.gov The differential expression of these hydrolases in various tissues underscores their role in localized auxin action. nih.gov

Activity of Select IAA-Amino Acid Conjugates and Hydrolases

| IAA-Amino Acid Conjugate | Primary Function | Hydrolyzing Enzyme(s) (in Arabidopsis) | Biological Activity in Bioassays |

|---|---|---|---|

| IAA-Tryptophan | Auxin Inhibitor | Not extensively characterized | Antagonizes auxin-inhibited root growth. oup.com |

| IAA-Alanine | Storage | IAR3, ILL2. nih.gov | Stimulates cell elongation. nih.gov |

| IAA-Leucine | Storage | ILR1. nih.gov | Stimulates cell elongation. nih.gov |

| IAA-Aspartate | Catabolism | Not efficiently hydrolyzed. nih.gov | Generally inactive in auxin bioassays. nih.gov |

| IAA-Glutamate | Catabolism | Not efficiently hydrolyzed. nih.gov | Generally inactive in auxin bioassays. nih.gov |

Connections to the Kynurenine (B1673888) and Indole Pathways of Tryptophan Metabolism

Tryptophan is a vital amino acid that serves as a precursor for numerous bioactive compounds through several metabolic pathways, most notably the kynurenine and indole pathways. mdpi.comnih.gov The biosynthesis of this compound represents a metabolic junction, drawing from the cellular pools of both tryptophan and its derivative, indole-3-acetic acid. This connection inherently links the regulation of auxin homeostasis with the broader metabolic fate of tryptophan.

The kynurenine pathway is the primary route for tryptophan catabolism in many organisms, leading to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and various neuroactive and immunomodulatory metabolites. mdpi.comnih.gov The first and rate-limiting step of this pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov By utilizing tryptophan for the synthesis of this compound, the availability of free tryptophan for the kynurenine pathway is consequently influenced. This suggests a potential for crosstalk between auxin signaling and the diverse physiological processes regulated by kynurenine pathway metabolites.

The indole pathway, on the other hand, involves the conversion of tryptophan into various indole-containing compounds, including the neurotransmitter serotonin (B10506) and a range of metabolites produced by the gut microbiota. researchgate.netnih.gov In plants, a significant branch of the indole pathway is dedicated to the synthesis of auxin (IAA) itself, primarily through a two-step process involving the conversion of tryptophan to indole-3-pyruvate (IPA) and then to IAA. nih.gov The formation of this compound directly involves a key end-product of this pathway (IAA) and its primary precursor (tryptophan), placing it at the heart of indole metabolism. The balance between free IAA and its conjugates, including this compound, can therefore be seen as a regulatory node that influences the flux of tryptophan through its various metabolic routes, impacting not only plant development but also potentially the production of other indole derivatives with diverse biological activities. plos.orgresearchgate.net

Major Tryptophan Metabolic Pathways and Key Molecules

| Pathway | Key Enzymes | Key Metabolites | Primary Biological Significance |

|---|---|---|---|

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO). nih.gov | Kynurenine, Kynurenic Acid, Quinolinic Acid. mdpi.com | NAD+ synthesis, immune regulation, neuroactivity. mdpi.comnih.gov |

| Indole Pathway (in plants) | TAA family (aminotransferases), YUC family (flavin monooxygenases). nih.gov | Indole-3-pyruvate, Indole-3-acetic acid (IAA). nih.gov | Auxin biosynthesis, plant growth and development. nih.gov |

| Indole Pathway (in gut microbiota) | Tryptophanase, Aromatic amino acid aminotransferase. nih.gov | Indole, Indole-3-propionic acid (IPA), Indole-3-lactic acid (ILA). nih.govresearchgate.net | Modulation of host immunity and gut homeostasis. youtube.com |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic amino acid decarboxylase. plos.org | 5-hydroxytryptophan (B29612), Serotonin. plos.org | Neurotransmission, regulation of mood and sleep. youtube.com |

Investigating the Molecular Mechanisms and Receptor Interactions of N 1h Indol 3 Ylacetyl Tryptophan

Enzymatic Modulatory Activities

N-(1H-indol-3-ylacetyl)tryptophan has been investigated for its ability to modulate the activity of several key enzymes. Its interactions range from the potential inhibition of glycosidases to the allosteric regulation of complex enzyme systems involved in amino acid biosynthesis.

Interaction and Inhibition of Glycosidases (e.g., β-D-Glucosidase, β-D-Galactosidase)

Several chemical and biochemical suppliers suggest that this compound may be utilized in the synthesis of inhibitors for β-D-galactosidase and β-D-glucosidase. targetmol.cntmu.edu.cn These enzymes are crucial for the hydrolysis of glycosidic bonds in various biological processes. In plants, for instance, β-glucosidases can release active cytokinins and auxins from their inactive glucoside conjugates, playing a role in hormone homeostasis.

However, detailed kinetic studies or mechanistic analyses of the direct inhibitory action of this compound on these glycosidases are not extensively documented in primary scientific literature. Recent metabolomic analyses in seashore paspalum have identified changes in the levels of IAA-Trp concurrently with the differential expression of genes for enzymes like β-glucosidase under various conditions, suggesting a complex regulatory relationship that warrants further investigation. researchgate.net The prevailing information points to the potential of this molecule as a structural scaffold for developing more potent glycosidase inhibitors, rather than being a strong inhibitor itself.

Allosteric Effects and Ligand Binding to Tryptophan Synthase Subunits

Tryptophan synthase, a key enzyme in the biosynthesis of tryptophan, is a classic model for studying allosteric regulation. This bienzyme complex consists of α and β subunits (forming an α2β2 complex) that communicate with each other to coordinate their catalytic activities over a distance of 25 Å. The α-subunit catalyzes the cleavage of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886), which is then channeled to the β-subunit to react with L-serine, forming L-tryptophan.

The binding of ligands to the α-subunit active site induces conformational changes that are transmitted to the β-subunit, enhancing its activity. This allosteric communication is crucial for efficient substrate channeling and catalysis. Studies on compounds structurally related to this compound provide significant insight into its potential modulatory role. For example, the crystal structures of tryptophan synthase complexed with indole-3-acetyl-glycine and indole-3-acetyl-L-aspartic acid have been determined. These molecules bind to the α-active site, and their carboxylate group mimics the position of the phosphate group of the natural substrate, IGP. This binding event leads to the closure of a critical structural element, loop αL6, which is a key step in the allosteric signal transmission to the β-subunit.

Conversely, when indole-3-acetyl-L-valine binds to the α-active site, its bulkier hydrophobic side chain forces it into a different orientation. This alternative binding mode does not induce the closure of loop αL6, and consequently, the compound acts only as an inhibitor of the α-subunit without allosterically activating the β-subunit. These findings highlight the critical role of the amino acid moiety in determining the nature of the interaction. The specific conformation adopted by this compound within the α-subunit's active site would therefore determine whether it acts as an allosteric effector, an inhibitor, or both.

Auxin Receptor Binding and Signal Transduction Studies

This compound is not merely an inactive conjugate but an active molecule within the auxin signaling cascade. It acts as an analog of auxin, capable of both inducing and inhibiting specific auxin-mediated responses, indicating a complex interaction with the auxin perception and signaling machinery.

This compound as a Synthetic Auxin Analog in Receptor Activation

This compound is recognized as an active metabolite of the principal plant auxin, indole-3-acetic acid (IAA). Its auxin-like activity has been demonstrated in classic plant bioassays. For instance, it induces the elongation of coleoptiles in Avena sativa (oat) seedlings with a half-maximal effective concentration (EC50) of 6.5 µM.

| Bioassay | Plant Species | Observed Effect | EC50 |

|---|---|---|---|

| Coleoptile Elongation | Avena sativa | Induction | 6.5 µM |

| Root Growth | Arabidopsis thaliana | Inhibition of IAA-induced root growth inhibition | - |

| Gravitropism | Arabidopsis thaliana | Induction of agravitropic root growth | - |

This table summarizes the reported biological activities of this compound as an auxin analog.

Interestingly, its role is often modulatory or inhibitory in the presence of IAA. In Arabidopsis thaliana, this compound can inhibit the stunting of root growth that is typically caused by high concentrations of IAA. It also causes a distinct agravitropic (a loss of response to gravity) root growth phenotype, an effect shared with another conjugate, jasmonoyl-L-tryptophan. targetmol.cn This dual activity—sometimes mimicking and sometimes antagonizing IAA—suggests that it interacts with the auxin signaling pathway in a unique manner compared to free IAA.

Molecular Basis of Auxin Response Factor (ARF) and Aux/IAA Protein Modulation

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressor protein. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein. This targets the Aux/IAA for degradation by the 26S proteasome, which in turn liberates Auxin Response Factor (ARF) transcription factors from repression, allowing them to regulate the expression of auxin-responsive genes.

The activity of this compound is dependent on this core pathway, as its effects are diminished in mutants lacking the TIR1 auxin receptor. targetmol.cn This confirms its action through the established auxin signaling machinery. However, its mechanism is not straightforward. In cell-free laboratory assays, this compound did not interfere with the IAA-dependent interaction between the TIR1 receptor and the Aux/IAA7 protein. targetmol.cn This crucial finding suggests that it does not act as a simple competitive inhibitor that blocks IAA from binding to the receptor complex. Instead, it may modulate the pathway at a different level, possibly by interfering with auxin transport through permeases like AUX1, or by altering the availability or conformation of other signaling components.

Structure-Activity Relationships and Conformational Analysis

The biological activity of this compound is intrinsically linked to its specific chemical structure. Studies comparing it to other auxin and amino acid conjugates have begun to delineate the features necessary for its unique modulatory functions.

A key structural requirement for activity appears to be the tryptophan component itself. When jasmonic acid was conjugated to nine other amino acids, none were effective at promoting the agravitropic root growth seen with the tryptophan conjugate. targetmol.cn This underscores the importance of the indole ring of the tryptophan moiety in the conjugate's function.

Furthermore, the linker between the two main components is critical. Active conjugates like this compound and phenylacetyl-L-tryptophan feature an acetic acid side chain that forms the amide bond to tryptophan. In contrast, conjugates with shorter (e.g., benzoic acid) or longer (e.g., indole-3-butyric acid) linkages exhibit significantly reduced or no activity. This indicates a stringent spatial requirement for the molecule to fit into its target binding pocket, likely within components of the auxin transport or signaling pathways.

Stereochemical Properties and Biological Activity of Indole-Acetyl-Amino Acids

The stereochemistry of indole-acetyl-amino acids is a critical determinant of their biological activity. Chirality, or the "handedness" of a molecule, can significantly influence how it interacts with biological targets like enzymes and receptors, which are themselves chiral. nih.gov

In the context of indole-acetyl-amino acids, the chirality arises from the amino acid component. Amino acids, with the exception of glycine (B1666218), exist as two enantiomers: the L-form and the D-form. libretexts.org In biological systems, the L-enantiomers are the predominantly utilized form. libretexts.org Research has shown that the biological activity of auxin-amino acid conjugates is highly dependent on the stereochemistry of the amino acid moiety.

For instance, studies on the hydrolysis of various IAA-amino acid conjugates by enzymes from Arabidopsis thaliana have revealed a high degree of stereospecificity. The hydrolases responsible for releasing free, active IAA from these conjugates often exhibit a preference for conjugates formed with specific L-amino acids. nih.govebi.ac.uk This enzymatic selectivity underscores the importance of stereochemistry in the regulation of auxin levels. The ability of a plant to hydrolyze a particular conjugate determines whether that conjugate acts as a source of active auxin or as an inactive, stored form.

The biological response elicited by these conjugates, such as the inhibition of root elongation in seedlings, has been shown to correlate with the in vitro hydrolysis rates of the respective conjugates. nih.gov This suggests that the observed biological activity is a direct consequence of the release of free IAA, a process governed by the stereospecificity of the hydrolytic enzymes.

Table 1: Chirality of Common Amino Acids

| Amino Acid | Abbreviation | Chirality |

| Tryptophan | Trp | L-form |

| Leucine | Leu | L-form |

| Phenylalanine | Phe | L-form |

| Alanine (B10760859) | Ala | L-form |

| Aspartic Acid | Asp | L-form |

| Glutamic Acid | Glu | L-form |

This table presents a selection of common amino acids and their naturally occurring chiral form.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in predicting the activity of new, unsynthesized molecules and in understanding the structural features that are crucial for a desired biological effect.

For this compound and its derivatives, QSAR studies can provide insights into how modifications to the molecular structure influence their activity as, for example, plant growth regulators or as potential therapeutic agents. The indole ring, a key component of this compound, is a prevalent scaffold in many biologically active molecules, including numerous pharmaceuticals. nih.govresearchgate.netchula.ac.th

A typical QSAR study involves:

Data Set Compilation: A collection of derivatives of this compound with experimentally determined biological activities is assembled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

While specific QSAR studies focusing solely on this compound derivatives are not extensively documented in the provided search results, the principles of QSAR are broadly applicable to indole derivatives. nih.gov Such studies on related indole compounds have successfully identified key structural features responsible for their biological activities, such as antiviral or anticancer effects. chula.ac.thnih.gov

For this compound derivatives, a QSAR model could potentially elucidate the importance of:

Substituents on the indole ring.

Modifications to the tryptophan side chain.

The nature of the amide linkage.

This information would be invaluable for the rational design of novel analogs with enhanced or specific biological activities.

Methodological Advances and Chemical Biology Applications in N 1h Indol 3 Ylacetyl Tryptophan Research

Synthetic Approaches for N-(1H-indol-3-ylacetyl)tryptophan and its Analogs

The synthesis of this compound and its analogs is crucial for studying their biological functions and for developing new chemical tools.

Chemical Synthesis Strategies for Indole-Acetyl-Amino Acid Derivatives

The synthesis of indole-acetyl-amino acid derivatives, including this compound, typically involves the coupling of an activated indole-3-acetic acid (IAA) derivative with an amino acid ester, followed by hydrolysis of the ester group. researchgate.net A common strategy begins with the alkylation of the indole (B1671886) nitrogen of a starting indole-3-acetic acid derivative. researchgate.net For instance, 5-methoxy-2-methyl-1H-indole-3-acetic acid can be treated with sodium hydride to form the sodium salt, which then reacts with a halogenated hydrocarbon like benzyl (B1604629) chloride. researchgate.net The resulting intermediate is then coupled with an amino acid ester hydrochloride, such as glycine (B1666218) ethyl ester hydrochloride, in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and a base like N-methylmorpholine (NMM). researchgate.net The final step is the hydrolysis of the ester group, typically using a base like sodium hydroxide, followed by acidification to yield the desired indole-acetyl-amino acid. researchgate.net

The Fischer indole synthesis is another versatile method for creating the core indole structure from which these derivatives can be built. rsc.orggoogle.com This reaction involves the cyclization of a phenylhydrazone under acidic conditions. google.com Variations of this method have been used to synthesize a wide range of substituted indoles. rsc.org For more complex structures, multi-step syntheses are often required, as exemplified by the preparation of various indole-containing natural products and their analogs. rsc.org

The development of enantioselective synthetic methods is particularly important for producing specific stereoisomers of these derivatives, as biological activity is often stereospecific. Chiral phosphoric acid catalysis has emerged as a powerful tool for the asymmetric synthesis of unnatural indole-based α-amino acid derivatives, providing high yields and enantioselectivities. nih.gov

Design and Development of Bioactive Probes and Analogs

The design of bioactive probes and analogs of this compound is driven by the need to understand its interactions with biological targets and to modulate its activity. (2-(1H-Indol-3-yl)acetyl)-L-tryptophan itself is an active metabolite of the plant growth hormone indole-3-acetic acid (IAA) and has been shown to induce coleoptile elongation in Avena sativa seedlings. caymanchem.com It also acts as an inhibitor of IAA-induced root growth in Arabidopsis thaliana. caymanchem.com

The synthesis of analogs often involves modifications to the indole ring, the acetyl linker, or the amino acid moiety. For example, researchers have synthesized a series of 3-acetyl indole derivatives as potential positron emission tomography (PET) imaging agents for diacylglycerol kinase gamma (DGKγ). acs.org These analogs were designed based on a high-throughput screening hit and optimized for inhibitory activity and blood-brain barrier penetration. acs.org Another approach involves the synthesis of tryptamine (B22526) from indole, which can then be used as a building block for more complex analogs. youtube.com

These synthetic efforts provide a library of compounds that can be used to probe the structure-activity relationships of indole-acetyl-amino acid derivatives and to identify new therapeutic leads.

Advanced Analytical Techniques for Identification and Quantification

The accurate identification and quantification of this compound and related metabolites in complex biological matrices are essential for understanding their roles in physiology and disease.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the analysis of tryptophan metabolites, including indole-acetyl-amino acids. nih.govunimi.it This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance metabolites in various biological samples. nih.gov

LC-MS-based methods have been developed for the systematic profiling of IAA and its biosynthesis intermediates in bacterial culture media. nih.gov These methods often involve simple sample preparation, such as protein precipitation, followed by separation on a C18 silica (B1680970) column and detection by electrospray ionization-tandem mass spectrometry (ESI-MS/MS) in the multiple reaction monitoring (MRM) mode. nih.gov The use of deuterated internal standards helps to compensate for matrix effects and improve quantification accuracy. nih.gov

Metabolomics profiling using LC-MS has been applied to study the link between tryptophan metabolism and various diseases. For instance, it has been used to investigate prognostic biomarkers in ovarian cancer and to explore the role of the gut microbiome in producing neuroactive indole derivatives. biocrates.com The development of novel derivatization reagents can further enhance the sensitivity and chromatographic separation of these compounds. mdpi.com

Spectroscopic and Diffraction Methods (e.g., Nuclear Magnetic Resonance, X-ray Crystallography)

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its analogs. 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. researchgate.netrsc.orgajchem-a.com The Human Metabolome Database (HMDB) provides reference 1H NMR spectra for L-tryptophan and other related metabolites, which can be used for comparison and identification. hmdb.cachemicalbook.com Solid-state NMR has also been employed to study the conformation of tryptophan residues within peptides and proteins. illinois.edu The chemical shifts of the indole 15N-1H group are particularly sensitive to the local environment and can be used to probe protein-ligand interactions. researchgate.net

Computational Approaches in Elucidating Molecular Interactions

Computational methods, particularly molecular docking, are increasingly used to predict and analyze the binding of indole derivatives to their protein targets. ajchem-a.comnih.govresearchgate.net These studies provide insights into the molecular basis of their biological activity and can guide the design of new, more potent analogs.

Molecular docking simulations can predict the binding pose and affinity of a ligand within the active site of a receptor. For example, docking studies have been used to investigate the interaction of new indol(1H-3-yl)pyrimidine derivatives with DNA, suggesting an intercalative binding mode. nih.gov In another study, molecular docking was used to rationalize the cyclooxygenase-2 (COX-2) inhibitory activity of newly synthesized 3-ethyl-1H-indole derivatives. ajchem-a.com The docking scores and predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, correlated well with the experimentally observed activities. ajchem-a.com

These computational approaches, when combined with experimental data from synthesis and biological testing, provide a powerful platform for the rational design of novel bioactive molecules based on the this compound scaffold.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation of a small molecule to a protein target and to analyze the stability of the resulting complex. While the broader class of indole derivatives has been the subject of numerous computational studies, specific research applying these techniques to this compound is not extensively documented in publicly available literature.

In principle, molecular docking could be employed to screen potential protein targets for this compound, providing insights into its mechanism of action. Following docking, molecular dynamics simulations could offer a more detailed view of the dynamic interactions between the ligand and its putative receptor over time, helping to assess the stability of the binding pose and the conformational changes that may occur.

In Silico Screening and Predictive Modeling in Chemical Biology

In silico screening and predictive modeling represent another facet of computational chemical biology that could be applied to this compound research. These methods use computer algorithms to screen large libraries of compounds for potential biological activity or to build models that predict the properties of molecules.

For this compound, predictive models could be developed to forecast its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, guiding further experimental studies. However, specific examples of in silico screening campaigns or predictive models developed explicitly for this compound are not readily found in the scientific literature. The development of such models would require a substantial amount of experimental data on the compound and its analogs to ensure predictive accuracy.

Future Directions and Emerging Research Avenues for N 1h Indol 3 Ylacetyl Tryptophan

Unraveling Novel Biological Functions and Regulatory Pathways

Future research will likely focus on discovering new biological roles for N-(1H-indol-3-ylacetyl)tryptophan beyond its currently understood functions. Tryptophan metabolism is complex, branching into major routes like the kynurenine (B1673888) and indole (B1671886) pathways, which are integral to processes in the digestive, nervous, and immune systems nih.gov. The indole pathway, driven significantly by gut microbiota, produces a variety of bioactive molecules from tryptophan, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), and indole-3-acetic acid (IAA) nih.govnih.gov.

Investigating how this compound fits into this metabolic network is a key research avenue. This includes identifying the specific enzymes and transport proteins responsible for its synthesis, degradation, and movement across cellular membranes. Studies on novel tryptophan metabolism in organisms like actinomycetes have revealed unique biosynthetic pathways, such as the conversion of tryptophan derivatives into complex molecules nih.gov. Applying similar discovery pipelines could uncover previously unknown functions and regulatory networks associated with this compound in various organisms. Understanding its role in host-microbe communication, particularly within the gut, is another promising frontier, as microbial metabolites of tryptophan are known to have profound effects on host physiology nih.gov.

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and especially metabolomics—offers a powerful, systems-level approach to understanding the context of this compound. nih.gov Metabolomics, in particular, allows for the high-throughput analysis of a vast array of small molecules in biological samples, providing a functional readout of the physiological state. nih.gov

Targeted metabolomic workflows have been successfully developed to quantify dozens of metabolites from the tryptophan and other amino acid pathways in human biofluids like plasma and urine. nih.gov These methods, often employing techniques like ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS), are sensitive enough to detect subtle changes in metabolite levels in response to various stimuli or in disease states. nih.gov Such approaches have already been used to link urinary levels of indole metabolites, such as indole-3-acetic acid, to long-term health markers, suggesting that these compounds play important roles in conditions like overweight-related inflammation. nih.govnih.gov

Integrating metabolomic data with other omics layers can provide a more complete picture. For instance, combining genomic data from gut microbiome sequencing with host metabolomic profiles could reveal specific microbial species and genes responsible for the production of this compound and correlate its abundance with health and disease phenotypes.

Table 1: Application of Omics Technologies in Tryptophan Metabolism Research

| Omics Technology | Application in Tryptophan Metabolism Research | Key Findings/Capabilities | Reference |

| Metabolomics | Targeted quantification of tryptophan pathway metabolites in human biofluids (plasma, urine). | Developed high-throughput UHPLC-ESI-MS/MS methods to measure 89 metabolites; linked indole-3-acetic acid levels to BMI. | nih.govnih.gov |

| Genomics | Large-scale analysis of prokaryotic genomes to identify tryptophan metabolism genes. | Revealed that over 82% of analyzed bacterial genomes have pathways for IAA synthesis from tryptophan. | nih.gov |

| Multi-omics | Integration of genomics, transcriptomics, proteomics, and metabolomics. | Provides a holistic view of cellular regulation, from genetic potential to functional output, to understand complex biological systems. | nih.gov |

Exploiting this compound in Synthetic Biology and Biotechnology Applications

Synthetic biology and metabolic engineering present exciting opportunities for the controlled production of this compound and its derivatives. By harnessing the metabolic machinery of microorganisms like Escherichia coli and Corynebacterium glutamicum, researchers can design and build artificial biosynthetic pathways to generate high-value compounds from tryptophan nih.gov. This approach is already used to produce various tryptophan derivatives, including 5-hydroxytryptophan (B29612) and the plant hormone indole-3-acetic acid nih.gov.

Similar strategies could be developed for this compound. This would involve identifying the requisite enzymes for its synthesis—likely a ligase or transferase that joins indole-3-acetic acid and tryptophan—and engineering a microbial host to express these enzymes efficiently. Optimizing precursor supply from central metabolism would be crucial for maximizing yield nih.gov.

Furthermore, advanced techniques in biotechnology, such as the post-synthetic functionalization of peptides, offer novel ways to create complex molecules. Recent methods using visible-light photocatalysis allow for the selective modification of tryptophan residues within a peptide sequence rsc.org. This technology could potentially be adapted to synthesize peptide conjugates containing the this compound moiety, opening the door to new biomaterials or therapeutic scaffolds.

Cross-Kingdom Comparative Studies of Indole-Amino Acid Metabolism

Indole-amino acid metabolism is a fundamental biological process that occurs across all kingdoms of life, but the pathways and functions of the resulting metabolites can differ significantly. Comparative studies are essential for understanding the evolutionary conservation and divergence of these pathways.

In plants, the tryptophan-dependent synthesis of indole-3-acetic acid (IAA) is a cornerstone of developmental biology, as IAA is a primary auxin hormone regulating growth nih.gov. In animals, tryptophan is a precursor to the neurotransmitter serotonin (B10506) and to metabolites in the kynurenine pathway, which has immunological implications nih.govnih.gov. In the bacterial kingdom, particularly within the gut microbiome, microbes metabolize tryptophan into a diverse array of indoles that act as signaling molecules, influencing host immunity and metabolism nih.govnih.gov. A large-scale genomic analysis found that the tryptamine (B22526) and indole-3-pyruvate pathways are the most common routes for IAA synthesis in bacteria nih.gov.

Future research should focus on comparing the synthesis and function of specific indole-amino acid conjugates like this compound across these kingdoms. Such studies could reveal conserved signaling roles or highlight kingdom-specific adaptations. For example, understanding how a compound produced by gut bacteria influences a human host represents a critical area of cross-kingdom metabolic investigation. These comparative analyses will not only deepen our fundamental biological knowledge but may also uncover new opportunities for therapeutic or agricultural applications.

Table 2: Comparison of Tryptophan Metabolism Pathways Across Kingdoms

| Metabolic Pathway | Key Intermediate(s) | Primary Kingdom(s) | Primary Function(s) | Reference(s) |

| Indole-3-Acetamide (IAM) Pathway | Indole-3-acetamide | Bacteria, Plants | Synthesis of Indole-3-Acetic Acid (IAA) | nih.govnih.gov |

| Indole-3-Pyruvate (IPyA) Pathway | Indole-3-pyruvic acid | Bacteria, Plants, Animals | Synthesis of IAA, Indole-3-Lactic Acid (ILA) | nih.govnih.gov |

| Tryptamine (TAM) Pathway | Tryptamine | Bacteria, Plants | Synthesis of IAA, Serotonin, Melatonin | nih.govnih.gov |

| Kynurenine Pathway | Kynurenine | Animals, Bacteria | Immune regulation, NAD+ synthesis | nih.gov |

| Serotonin Pathway | 5-Hydroxytryptophan | Animals, Plants | Neurotransmission, mood regulation, growth promotion | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-indol-3-ylacetyl)tryptophan, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves acetylating the tryptophan side chain using reagents like acetic anhydride under basic conditions. Critical parameters include pH control (8–9) to ensure selective acetylation of the indole nitrogen, temperature (25–40°C), and reaction time (4–6 hours). Retro-synthetic analysis suggests using tert-butyloxycarbonyl (Boc) protection for the amino group to prevent undesired side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted tryptophan or diacetylated byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers validate its structure?

- Methodological Answer :

- NMR : Key markers include:

- ¹H NMR : Indole proton signals at δ 7.0–7.5 ppm (multiplet), acetyl methyl protons at δ 2.1–2.3 ppm (singlet), and α-proton of tryptophan at δ 4.3–4.5 ppm .

- ¹³C NMR : Carbonyl carbons (C=O) at ~170 ppm and indole carbons at 110–135 ppm .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm acetylation .

- Mass Spectrometry : Molecular ion peak at m/z 246.27 (M+H⁺) and fragmentation patterns (e.g., loss of acetyl group, m/z 204) validate the structure .

Q. What are the common impurities in N-acetylated tryptophan derivatives, and how are they quantified?

- Methodological Answer : Major impurities include residual tryptophan, diacetylated products, and oxidation byproducts (e.g., 5-hydroxytryptophan derivatives). Reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) is used for quantification. Retention times: ~26.7 min for N-acetyl-dl-tryptophan and ~32.6 min for tryptophan-related impurities. Calibration curves with USP reference standards ensure accuracy .

Advanced Research Questions

Q. How can computational algorithms improve synthetic pathway design for this compound?

- Methodological Answer : Machine learning tools like the ART (Automated Recommendation Tool) algorithm can predict optimal enzyme combinations and reaction conditions. For example, ART trained on 250 experimental pathways increased tryptophan production by 106% by extrapolating 7,000+ untested combinations. Apply similar frameworks to optimize acetylation efficiency by modeling variables like enzyme kinetics (e.g., tryptophan acetyltransferase activity) and solvent polarity .

Q. How can contradictions in enzyme activity data for tryptophan biosynthesis pathways involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from enzyme-substrate dissociation rates or overlapping catalytic sites. For instance, E. coli N-(5'-phosphoribosyl)anthranilate isomerase-indol-3-ylglycerol phosphate synthetase has two non-overlapping catalytic sites. Use in vitro complementation assays with mutant enzymes (e.g., ΔPRA isomerase activity) to isolate reaction steps. Kinetic studies (e.g., Michaelis-Menten plots) under varying substrate concentrations clarify rate-limiting steps .

Q. What methodological considerations are critical for analyzing thermodynamic stability in different solvent systems?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure ΔG° (free energy) of solvation. For polar solvents (e.g., water), entropy-driven stabilization dominates due to hydrophobic interactions of the indole ring. In non-polar solvents (e.g., DMSO), enthalpy-driven stabilization via hydrogen bonding is key. Reference NIST thermodynamic data (e.g., ΔrG° = −15.2 kJ/mol in aqueous buffer at 25°C) to validate computational models .

Q. How can researchers resolve spectral data contradictions between experimental and theoretical models for this compound?

- Methodological Answer : Discrepancies in IR or NMR peaks may arise from solvent effects or conformational flexibility. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to simulate spectra under explicit solvent conditions. For example, DFT-predicted IR peaks for N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide showed <5 cm⁻¹ deviation from experimental data after accounting for DMSO interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.